2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate
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Overview
Description
2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate is a complex organic compound that features both brominated phenyl and methoxy-methylbenzene sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate typically involves the bromination of phenol derivatives followed by sulfonation. The process begins with the bromination of phenol to form 2,4,6-tribromophenol. This intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The phenyl and methoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.
Scientific Research Applications
2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate exerts its effects involves interactions with various molecular targets. The brominated phenyl group can engage in halogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tribromophenyl allyl ether
- 1,3,5-Tribromo-2-methoxy-4-methylbenzene
- 2,3,5,6-Tetrabromo-3,6-dimethylbenzene
Uniqueness
2,4,6-Tribromophenyl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to the combination of its brominated phenyl and methoxy-methylbenzene sulfonate groups. This dual functionality provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br3O4S/c1-8-3-4-12(20-2)13(5-8)22(18,19)21-14-10(16)6-9(15)7-11(14)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPBAFQTTURMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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